L-Prolyl-L-seryl-L-phenylalanine
CAS No.: 847780-71-6
Cat. No.: VC17306854
Molecular Formula: C17H23N3O5
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847780-71-6 |
|---|---|
| Molecular Formula | C17H23N3O5 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C17H23N3O5/c21-10-14(20-15(22)12-7-4-8-18-12)16(23)19-13(17(24)25)9-11-5-2-1-3-6-11/h1-3,5-6,12-14,18,21H,4,7-10H2,(H,19,23)(H,20,22)(H,24,25)/t12-,13-,14-/m0/s1 |
| Standard InChI Key | QKDIHFHGHBYTKB-IHRRRGAJSA-N |
| Isomeric SMILES | C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
| Canonical SMILES | C1CC(NC1)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The tripeptide’s structure (Fig. 1) is defined by its backbone sequence:
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Serine (N-terminal): Contributes a polar hydroxyl group (-OH) at the β-carbon, enhancing hydrophilicity and hydrogen-bonding capacity.
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Proline (Central): Introduces a pyrrolidine ring that restricts conformational flexibility, potentially stabilizing secondary structures like β-turns.
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Phenylalanine (C-terminal): Provides an aromatic benzyl side chain, enabling hydrophobic interactions and π-stacking in protein binding.
The isomeric SMILES string, \text{C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O, confirms the L-configuration of all residues. This stereochemistry is critical for biological activity, as D-enantiomers often exhibit reduced or altered interactions with enzymes and receptors.
Table 1: Key physicochemical properties of Ser-Pro-Phe
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 349.4 g/mol |
| IUPAC name | (2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
| CAS registry number | 23827-76-1 |
| Solubility | Hydrophilic (serine) and hydrophobic (phenylalanine) domains suggest amphipathic behavior |
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the predominant method for synthesizing Ser-Pro-Phe, utilizing Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. Key steps include:
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Resin activation: Wang or Rink amide resins are functionalized with the C-terminal phenylalanine.
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Sequential coupling: Proline and serine are added using carbodiimide activators (e.g., HBTU, HATU) and bases (e.g., DIEA).
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Deprotection and cleavage: TFA (trifluoroacetic acid) removes side-chain protecting groups and releases the peptide from the resin.
Yield optimization requires careful control of coupling efficiency, particularly for proline, whose cyclic structure can sterically hinder reaction kinetics.
Liquid-Phase Peptide Synthesis (LPPS)
LPPS offers an alternative for large-scale production, though it demands precise purification after each coupling step. Advantages include:
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Compatibility with heat-sensitive residues.
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Easier monitoring of intermediate products via HPLC or mass spectrometry.
Biological and Pharmacological Insights
Cardiovascular Implications
Studies on L-phenylalanine alone demonstrate its antihypertensive effects in Dahl salt-sensitive (SS) rats. Supplementation (50 mg/kg/day) reduced systolic blood pressure by 15–20 mmHg, attributed to:
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Increased endothelial nitric oxide (NO) synthesis via GTP cyclohydrolase I (GCH1) upregulation .
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Reduced superoxide production, mitigating oxidative stress in renal and vascular tissues .
Whether Ser-Pro-Phe retains these effects requires investigation, but the tripeptide’s structure may enhance targeted delivery to endothelial cells.
Industrial and Cosmetic Applications
Skincare Formulations
Ser-Pro-Phe’s amphipathic nature makes it suitable for:
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Moisturization: Serine’s hydroxyl group binds water, improving stratum corneum hydration.
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Anti-aging: Proline stimulates collagen synthesis, reducing wrinkle depth by up to 18% in clinical models.
Table 2: Comparison with cosmetic peptides
| Peptide | Key Features | Target Application |
|---|---|---|
| Ser-Pro-Phe | Amphipathic, collagen stabilization | Moisturizers, anti-aging |
| Palmitoyl pentapeptide | Stimulates fibroblast proliferation | Wrinkle reduction |
| Acetyl hexapeptide-8 | Inhibits neurotransmitter release | Muscle relaxation |
Challenges and Future Directions
Bioavailability Optimization
Oral administration of Ser-Pro-Phe faces enzymatic degradation in the gastrointestinal tract. Strategies under exploration include:
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Nanoencapsulation: Lipid nanoparticles (LNPs) improve intestinal absorption by 40–60% in preclinical trials.
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Structural analogs: Substituting D-amino acids at cleavage-prone sites to resist proteolysis.
Toxicological Profiling
No acute toxicity data exist for Ser-Pro-Phe, but constituent amino acids are generally recognized as safe (GRAS) at doses ≤5 g/day . Chronic exposure studies are needed to assess renal and hepatic impacts.
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